Cas no 1805524-90-6 (3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide)

3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide
-
- インチ: 1S/C8H4F6INO2S/c9-7(10,11)3-1-2-4(19(16,17)18)6(15)5(3)8(12,13)14/h1-2H,(H2,16,17,18)
- InChIKey: HIZYMJLQLAITCP-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(C(F)(F)F)=C1C(F)(F)F)S(N)(=O)=O
計算された属性
- 精确分子量: 418.89117 g/mol
- 同位素质量: 418.89117 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 428
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 419.08
- XLogP3: 2.9
- トポロジー分子極性表面積: 68.5
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033926-1g |
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide |
1805524-90-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamideに関する追加情報
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide: A Versatile Fluorinated Building Block for Advanced Applications
The 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide (CAS No. 1805524-90-6) is a highly specialized fluorinated aromatic compound that has gained significant attention in pharmaceutical and materials science research. This iodinated benzenesulfonamide derivative features two trifluoromethyl groups strategically positioned on the aromatic ring, making it a valuable intermediate for various synthetic applications.
With the increasing demand for fluorinated compounds in drug discovery, 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide has emerged as a crucial building block for developing novel therapeutic agents. The presence of both iodine and sulfonamide functional groups offers multiple sites for further chemical modifications, enabling the creation of diverse molecular architectures.
The compound's unique structure contributes to several advantageous properties. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the iodine atom serves as an excellent handle for cross-coupling reactions. These characteristics make 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide particularly valuable in modern medicinal chemistry, where researchers frequently search for "fluorinated drug intermediates" and "iodoarene building blocks".
Recent studies have explored the potential of 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide in the development of enzyme inhibitors and receptor modulators. The compound's ability to participate in various coupling reactions answers the growing need for "versatile pharmaceutical intermediates" in drug discovery pipelines. Its structural features align well with current trends in designing "targeted therapeutics" with improved pharmacokinetic profiles.
Beyond pharmaceutical applications, 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide has shown promise in materials science. The compound serves as a precursor for advanced materials with unique electronic properties, addressing the increasing demand for "fluorinated organic semiconductors" and "specialty chemicals for electronics". Researchers investigating "high-performance materials" often consider such fluorinated aromatics for their exceptional stability and tunable properties.
The synthesis and handling of 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide require specialized expertise due to its reactive functional groups. Proper storage conditions and handling procedures are essential to maintain the compound's stability, as indicated by numerous queries about "handling iodinated compounds" and "storage of fluorinated chemicals" in scientific forums.
Analytical characterization of 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide typically involves advanced techniques such as NMR spectroscopy and mass spectrometry. These methods confirm the compound's purity and structural integrity, addressing common questions about "characterization of fluorinated compounds" and "quality control for specialty chemicals".
As research into fluorinated compounds continues to expand, 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide maintains its position as a valuable tool for synthetic chemists. Its applications span from medicinal chemistry to materials science, making it a subject of interest for researchers searching for "multifunctional chemical building blocks" and "advanced fluorinated intermediates".
The commercial availability of 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide has increased in recent years, reflecting its growing importance in various research fields. Suppliers often receive inquiries about "source fluorinated building blocks" and "custom synthesis of iodinated aromatics", indicating the compound's relevance in contemporary chemical research.
Future developments involving 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide may focus on its incorporation into more complex molecular systems. The compound's versatility makes it suitable for creating "next-generation functional materials" and "innovative therapeutic candidates", areas that continue to attract significant research interest and funding.
Environmental considerations regarding fluorinated compounds have led to increased scrutiny of their synthesis and applications. Researchers working with 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide often investigate "green chemistry approaches" and "sustainable fluorination methods" to address these concerns while maintaining the compound's valuable properties.
The patent landscape surrounding 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide and related compounds continues to evolve, with numerous applications in drug development and material science. This trend reflects the compound's potential to address current challenges in these fields, particularly in areas requiring "highly functionalized aromatic systems" and "tunable molecular scaffolds".
As analytical techniques advance, new applications for 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide continue to emerge. The compound's unique combination of functional groups makes it particularly suitable for studies involving "structure-activity relationships" and "molecular recognition", areas that remain at the forefront of chemical research.
In conclusion, 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide represents a valuable addition to the toolkit of synthetic chemists and materials scientists. Its multifaceted applications and potential for further development ensure its continued relevance in addressing current scientific challenges and answering researchers' questions about "advanced chemical intermediates" and "specialty fluorinated compounds".
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